molecular formula C25H17NO B13990430 [4-(9H-Carbazol-9-yl)phenyl](phenyl)methanone CAS No. 204066-02-4

[4-(9H-Carbazol-9-yl)phenyl](phenyl)methanone

Cat. No.: B13990430
CAS No.: 204066-02-4
M. Wt: 347.4 g/mol
InChI Key: YDASWDXQJDDHSV-UHFFFAOYSA-N
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Description

4-(9H-Carbazol-9-yl)phenylmethanone is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics, photophysics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Carbazol-9-yl)phenylmethanone typically involves the reaction of 9H-carbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of 4-(9H-Carbazol-9-yl)phenylmethanone may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(9H-Carbazol-9-yl)phenylmethanone can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: Alcohol and amine derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(9H-Carbazol-9-yl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel compounds with interesting properties.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.

Medicine

In medicine, 4-(9H-Carbazol-9-yl)phenylmethanone is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry

In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs). Its excellent photophysical properties make it an ideal candidate for use in display technologies.

Mechanism of Action

The mechanism of action of 4-(9H-Carbazol-9-yl)phenylmethanone involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to changes in their structure and function. In OLEDs, the compound’s ability to emit light upon excitation is due to its unique electronic structure, which allows for efficient energy transfer and light emission.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: A parent compound of 4-(9H-Carbazol-9-yl)phenylmethanone, known for its use in organic electronics.

    [4-(9H-Carbazol-9-yl)phenyl]boronic acid: Another derivative of carbazole with applications in organic synthesis and materials science.

    9-Phenylcarbazole: A structurally similar compound with different electronic properties.

Uniqueness

4-(9H-Carbazol-9-yl)phenylmethanone stands out due to its unique combination of photophysical properties and chemical reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.

Properties

CAS No.

204066-02-4

Molecular Formula

C25H17NO

Molecular Weight

347.4 g/mol

IUPAC Name

(4-carbazol-9-ylphenyl)-phenylmethanone

InChI

InChI=1S/C25H17NO/c27-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17H

InChI Key

YDASWDXQJDDHSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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